Ambruticin

Description

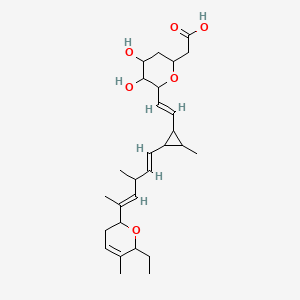

This compound is a natural product found in Sorangium cellulosum with data available.

This compound is a natural polyketide isolated from the myxobacteria Sorangium cellulosum with antifungal activity. This compound interferes with the osmoregulatory system by activating fungal high osmolarity glycerol (HOG) pathway. This results in an accumulation of intracellular glycerol, which in turn causes water influx and swelling of the cell. This ultimately leads to cellular leakage and cell death.

Properties

CAS No. |

58857-02-6 |

|---|---|

Molecular Formula |

C28H42O6 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

2-[6-[(E)-2-[2-[(1E,4E)-5-(6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl)-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid |

InChI |

InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+ |

InChI Key |

TYIXBSJXUFTELJ-DPSHAVHNSA-N |

SMILES |

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |

Isomeric SMILES |

CCC1C(=CCC(O1)/C(=C/C(C)/C=C/C2C(C2/C=C/C3C(C(CC(O3)CC(=O)O)O)O)C)/C)C |

Canonical SMILES |

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

67999-78-4 (hydrochloride salt) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ambruticin ambruticin, sodium salt W7783 |

Origin of Product |

United States |

Foundational & Exploratory

Ambruticin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Sorangium cellulosum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambruticin, a potent antifungal agent, is a polyketide metabolite produced by the myxobacterium Sorangium cellulosum. Its unique chemical structure, featuring a cyclopropyl (B3062369) ring and two pyran rings, coupled with its novel mechanism of action targeting the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi, makes it a promising candidate for the development of new antifungal therapies. This technical guide provides an in-depth overview of the discovery of this compound, its complex biosynthesis, and detailed methodologies for its fermentation, extraction, and purification from Sorangium cellulosum. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.

Discovery and Antifungal Activity

This compound was first reported in 1977 as a new class of antibiotic isolated from a strain of Polyangium cellulosum var. fulvum, now classified as Sorangium cellulosum. It exhibits a broad spectrum of antifungal activity, particularly against dimorphic and filamentous fungi. Notably, this compound and its analogs have demonstrated efficacy in animal models against various fungal pathogens, including those responsible for coccidioidomycosis and histoplasmosis.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster in Sorangium cellulosum. The assembly of the polyketide backbone is followed by a series of post-PKS modifications, including the formation of the characteristic cyclopropyl and pyran rings. Recent genetic and biochemical studies have led to a revised understanding of the biosynthetic pathway, identifying key enzymes and intermediates involved in the construction of the final this compound congeners, such as this compound S and the VS series.

This compound Biosynthesis Pathway

The following diagram illustrates the updated proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound in Sorangium cellulosum.

Fermentation of Sorangium cellulosum for this compound Production

The production of this compound is achieved through the fermentation of Sorangium cellulosum. The following sections detail the recommended media and a general protocol for cultivation.

Media Composition

Table 1: Media for Sorangium cellulosum Cultivation

| Medium | Component | Concentration (g/L) |

| HS Agar (B569324) (Maintenance) | Glucose | 4.0 |

| Casein peptone | 1.5 | |

| KNO₃ | 1.0 | |

| MgSO₄·7H₂O | 1.0 | |

| NaFe-EDTA | 0.008 | |

| HEPES | 4.76 (0.2 M) | |

| K₂HPO₄ | 0.00625 | |

| CaCl₂·2H₂O | 0.0075 | |

| Agar | 15.0 | |

| SF1-P Medium (Production) | Soy peptone | 3.0 |

| Fructose | 6.0 | |

| MgSO₄·7H₂O | 1.0 | |

| CaCl₂·2H₂O | 1.0 | |

| Ferric citrate (B86180) | 0.008 | |

| HEPES | 11.9 (0.05 M) |

Note: For HS Agar, the pH is adjusted to 7.2. For SF1-P Medium, the pH is adjusted to 7.6. Ferric citrate and HEPES for the production medium should be filter-sterilized and added after autoclaving.

Fermentation Protocol

The following is a general protocol for the laboratory-scale production of this compound.[1]

-

Inoculum Preparation:

-

Inoculate wild-type or a high-producing mutant strain of Sorangium cellulosum So ce10 onto HS agar plates.

-

Incubate at 30°C for 3 days.

-

Scrape colonies from the agar surface and use them to inoculate 100 mL of liquid HS medium in a 500 mL flask.

-

Incubate this seed culture at 30°C with shaking at 200 rpm for 2-3 days.

-

-

Production Fermentation:

-

Inoculate the SF1-P production medium with 20% (v/v) of the seed culture.

-

Incubate the production culture at 30°C with shaking at 200 rpm for an appropriate duration, which may need to be optimized for maximal this compound yield.

-

Extraction and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography.

Extraction

-

Following fermentation, the culture broth is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[1]

-

Typically, the extraction is performed multiple times (e.g., three volumes of ethyl acetate) to ensure efficient recovery of this compound from the aqueous phase.[1]

-

The organic phases are then combined and the solvent is removed under reduced pressure to yield a crude extract.

Purification

A two-step chromatographic procedure is generally employed for the purification of this compound and its intermediates.

-

Initial Purification:

-

The crude extract is redissolved in a minimal amount of methanol (B129727) and subjected to size-exclusion chromatography.

-

A common choice for this step is a Sephadex LH-20 column, with methanol as the eluent.[1] This step serves to remove high molecular weight contaminants.

-

-

Final Purification (HPLC):

-

Fractions from the initial purification containing this compound are pooled, concentrated, and further purified by High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is typically used.

-

Elution is achieved using a gradient of acetonitrile (B52724) in water. A representative gradient might be a linear increase from 40% to 95% acetonitrile in water over 20 minutes.[1]

-

The elution of this compound congeners can be monitored by UV detection.

-

Experimental Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound.

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data

While specific yield data for this compound from wild-type Sorangium cellulosum So ce10 is not extensively reported in recent literature, studies on mutant strains provide valuable insights into the productivity of the fermentation and purification process.

Table 2: Reported Yields of this compound Intermediates from Mutant S. cellulosum So ce10 Strains [1]

| Compound | Mutant Strain | Fermentation Scale (L) | Yield (mg) | Yield (mg/L) |

| This compound J | ΔambJ | 2.0 | 1.6 | 0.8 |

| This compound K | ΔambK | - | - | 1.4 |

| This compound G | ΔambG | - | - | 1.0 |

Note: These yields are for biosynthetic intermediates and may not directly reflect the final yield of this compound S or VS congeners from a production-optimized strain.

Conclusion

This compound remains a compelling antifungal agent with significant potential. This guide provides a comprehensive overview of the key technical aspects related to its discovery, biosynthesis, and isolation. The detailed methodologies for fermentation and purification, along with the presented quantitative data, offer a solid foundation for researchers to further explore and optimize the production of this promising natural product. Future efforts in strain improvement and fermentation process optimization will be crucial for realizing the full therapeutic potential of this compound.

References

The History and Antifungal Mechanism of Ambruticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambruticin, a cyclopropyl-polyene-pyran acid, represents a unique class of antifungal agents with a history of potent in vitro and in vivo activity against a range of pathogenic fungi.[1] Discovered as a metabolite of the myxobacterium Sorangium cellulosum, its novel structure and mechanism of action have made it a subject of interest for antifungal drug development. This document provides an in-depth technical overview of the history, mechanism of action, and key experimental methodologies related to the study of this compound. Quantitative data on its antifungal activity is presented, along with detailed protocols for its evaluation. Furthermore, its mode of action, targeting the High Osmolarity Glycerol (HOG) signaling pathway, is visually represented to facilitate a deeper understanding of its molecular interactions.

Introduction and Historical Perspective

This compound was first isolated from the fermentation broth of Polyangium cellulosum var. fulvum and was identified as a novel class of antibiotic with significant antifungal properties.[1] Structurally, it is characterized as a cyclopropyl-polyene-pyran acid.[1] Early studies in the late 1970s demonstrated its broad-spectrum in vitro activity against various fungal pathogens.[2] this compound showed promising activity, comparable to amphotericin B and miconazole, against dimorphic pathogens such as Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis, as well as against Aspergillus fumigatus.[3] However, it was found to be less effective against Candida and Torulopsis species when compared to amphotericin B and 5-fluorocytosine.[3]

Subsequent research focused on the synthesis of various ester and amide analogues of this compound to explore structure-activity relationships. These derivatives were tested against a panel of fungi and bacteria, including Histoplasma capsulatum, Microsporum fulvum, Candida albicans, and Streptococcus pyogenes.[4][5] The unique chemical structure of the this compound family, which includes a tetrahydropyran (B127337) (THP) and a dihydropyran (DHP) ring linked by a hydrocarbon chain containing a trisubstituted cyclopropyl (B3062369) ring, has been a focus of total synthesis efforts.[6][7]

Quantitative Antifungal Activity

The in vitro efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and its analogs against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens

| Fungal Species | This compound MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) | Reference |

| Coccidioides immitis | Favorable vs. Amphotericin B & Miconazole | Amphotericin B | - | [3] |

| Histoplasma capsulatum | 0.049 - 0.39 | - | - | [2] |

| Blastomyces dermatitidis | 0.049 - 0.39 | - | - | [2] |

| Aspergillus fumigatus | Favorable vs. Amphotericin B & Miconazole | Amphotericin B | - | [3] |

| Dermatophytic Fungi | ≤ 0.049 | Tolnaftate | Less active | [2] |

| Candida spp. | Unfavorable vs. Amphotericin B & 5-FC | Amphotericin B | - | [3] |

| Torulopsis spp. | Unfavorable vs. Amphotericin B & 5-FC | 5-Fluorocytosine | - | [3] |

| Hansenula anomala | 0.05 | - | - | [2] |

Table 2: In Vivo Efficacy of this compound and its Analogs in Murine Models

| Fungal Infection Model | This compound Analog | Dosing Regimen | Outcome | Reference |

| Coccidioidomycosis | This compound S | - | Curative effects | [8] |

| Coccidioidomycosis | KOSN-2079 & KOSN-2089 | Oral, twice-daily | Improved survival, near-sterilization of infection with one analog | [8] |

| Aspergillosis | KOSN-2079 | Oral | Significantly reduced pulmonary fungal burdens and improved survival | |

| Trichophyton mentagrophytes | This compound | Oral and Topical | Effective in guinea pigs | [2] |

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal effect by targeting the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal response to osmotic stress.[3] This mechanism is shared with other fungicides, including phenylpyrroles like pyrrolnitrin (B93353) and fludioxonil.[3] The primary molecular target of this compound within this pathway is the group III histidine kinase, Hik1.[3]

Under normal osmotic conditions, the activation of the HOG pathway by this compound leads to the over-accumulation of intracellular glycerol. This hyper-accumulation results in an influx of water, causing cell swelling, leakage of cellular contents, and ultimately, cell death.[3] The binding of this compound to Hik1 is thought to either stimulate its phosphatase activity or induce a reverse phosphotransfer from the downstream phosphotransfer protein Ypd1.[1] Both of these actions would lead to the dephosphorylation and subsequent activation of the Ssk1 response regulator. Activated Ssk1 then triggers the downstream MAP kinase cascade, leading to the phosphorylation and activation of the Hog1 MAPK and the subsequent detrimental accumulation of glycerol.

Caption: this compound's mechanism of action via the HOG pathway.

Detailed Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Fungal inoculum suspension (adjusted to the appropriate concentration)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

-

Preparation of Drug Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculum Preparation:

-

Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud dextrose agar (B569324). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Filamentous Fungi (e.g., Aspergillus spp.): Culture the fungus on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.

-

Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for filamentous fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for filamentous fungi) compared to the drug-free growth control. Growth inhibition can be assessed visually or spectrophotometrically.

-

References

- 1. The Antifungal Polyketide this compound Targets the HOG Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. njccwei.com [njccwei.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. intertekinform.com [intertekinform.com]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 8. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ambruticin-Producing Organism Polyangium cellulosum var. fulvum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the myxobacterium Polyangium cellulosum var. fulvum, the producer of the potent antifungal agent ambruticin. This document delves into the biology of the organism, the biosynthesis of this compound, and detailed methodologies for its study and production, aiming to serve as a valuable resource for researchers in natural product discovery and development.

Introduction to Polyangium cellulosum and this compound

Polyangium cellulosum, also known as Sorangium cellulosum, is a Gram-negative, soil-dwelling myxobacterium recognized for its complex lifecycle involving the formation of fruiting bodies.[1] This organism is a prolific producer of secondary metabolites with diverse biological activities.[1] Among these metabolites, the ambruticins are a family of polyketides that exhibit strong antifungal properties.[2][3] Their novel mechanism of action, targeting the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi, makes them promising candidates for the development of new antifungal drugs to combat the growing threat of resistant fungal infections.[2][4]

Taxonomy and Morphology

Polyangium cellulosum belongs to the family Polyangiaceae within the order Myxococcales.[5] The vegetative cells are rod-shaped, typically 0.8-1.2 µm by 3.0-10 µm.[6] Under nutrient-limiting conditions, these cells aggregate to form multicellular fruiting bodies, a characteristic feature of myxobacteria. Inside these fruiting bodies, the vegetative cells differentiate into myxospores.[7] Colonies on agar (B569324) plates often appear as thin, spreading swarms with a distinctive red or orange color due to the production of carotenoids.[8]

The this compound Family and Antifungal Activity

The ambruticins are a group of structurally related polyketides, with this compound S and the VS series being the major compounds produced by wild-type P. cellulosum So ce10.[2][9] These molecules are characterized by a unique chemical scaffold that includes a cyclopropyl (B3062369) ring and two pyran rings.[3]

The antifungal activity of this compound stems from its ability to disrupt the HOG pathway in fungi.[4] This pathway is crucial for osmoregulation. This compound is believed to target the histidine kinase Hik1, a key sensor in the HOG pathway.[4][9] By interfering with this pathway, this compound leads to an uncontrolled accumulation of glycerol inside the fungal cell, ultimately causing cell lysis and death.[4] This mode of action is distinct from many currently used antifungal agents, suggesting a lower potential for cross-resistance.

Biosynthesis of this compound

The biosynthesis of this compound is governed by a large polyketide synthase (PKS) gene cluster, designated as the amb cluster.[4] Genetic engineering and gene knockout studies have been instrumental in elucidating the function of the various genes within this cluster and revising the proposed biosynthetic pathway.[2][6]

The assembly of the polyketide backbone is initiated by a loading module and proceeds through several elongation modules.[6] A key feature of the pathway is the iterative use of the terminal PKS module, AmbH, which catalyzes two rounds of chain elongation.[6] Post-PKS modifications are extensive and involve a series of enzymatic reactions to form the characteristic cyclopropane (B1198618) and tetrahydropyran (B127337) (THP) rings.[6] The formation of the THP ring, for instance, is a two-step process involving an epoxidation catalyzed by the flavin-dependent monooxygenase AmbJ, followed by the action of the epoxide hydrolase AmbK.[6]

This compound Biosynthetic Pathway

Caption: A simplified diagram of the revised this compound biosynthetic pathway.

Production of this compound

Cultivation and Fermentation

Polyangium cellulosum is known to be a slow-growing myxobacterium, which presents challenges for large-scale fermentation.[3] Various media have been developed to support its growth and secondary metabolite production.

| Table 1: Culture Media for Polyangium cellulosum | | :--- | :--- | | Medium | Composition | | SF1-P Medium | 0.3% soy peptone, 0.6% fructose (B13574), 0.1% MgSO₄·7H₂O, 0.1% CaCl₂·2H₂O, 0.008% ferric citrate, and 0.05 M HEPES, pH 7.6.[6] | | VY/2 Agar | 15.0 g/L Agar, 5.0 g/L Baker's yeast, 1.36 g/L CaCl₂ x 2 H₂O, 0.0005 g/L Vitamin B12, Distilled water. | | CNST Medium | Mineral medium with filter paper as the sole carbon source. |

This compound Yield

Quantitative data on this compound production is limited in publicly available literature. However, yields of key biosynthetic intermediates have been reported from genetically engineered strains of S. cellulosum So ce10.

| Table 2: Reported Yields of this compound Intermediates | | :--- | :--- | :--- | | Compound | Producing Strain | Yield | | this compound J | S. cellulosum So ce10 ΔambJ | 1.6 mg/L | | this compound K | S. cellulosum So ce10 ΔambK | 1.4 mg/L | | this compound G | S. cellulosum So ce10 ΔambG | 1.0 mg/L |

Experimental Protocols

Cultivation of Polyangium cellulosum

-

Seed Culture: Inoculate a suitable seed medium (e.g., SF1-P) with a glycerol stock or agar plug of P. cellulosum.

-

Incubation: Incubate at 30°C with shaking at 200 rpm for 3-5 days.

-

Production Culture: Inoculate the production medium (e.g., SF1-P) with 20% (v/v) of the seed culture.

-

Fed-batch Fermentation: For enhanced production, supplement the culture with a sterile fructose solution (e.g., 1 g/L) every 24 hours.[6]

-

Harvesting: After a suitable incubation period (typically 7-10 days), harvest the culture for extraction.

Genetic Manipulation: Electroporation

An efficient electroporation protocol has been developed for the genetic manipulation of Sorangium strains.[6]

-

Preparation of Electrocompetent Cells:

-

Grow S. cellulosum to an OD₆₀₀ of approximately 1.0-1.5.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet sequentially with ice-cold sterile water and 10% glycerol.

-

Resuspend the final cell pellet in 10% glycerol to a high cell density.

-

-

Electroporation:

-

Mix the electrocompetent cells with the plasmid DNA carrying the desired genetic modification.

-

Transfer the mixture to a pre-chilled electroporation cuvette (e.g., 0.2 cm gap).

-

Apply an electrical pulse (e.g., 1.8 kV, 25 µF, 200 Ω).

-

-

Recovery and Selection:

-

Immediately after the pulse, add recovery medium to the cuvette.

-

Incubate the cells for a recovery period (e.g., 4-6 hours) at 30°C with gentle shaking.

-

Plate the recovered cells on a suitable agar medium containing the appropriate antibiotic for selection.

-

Incubate the plates at 30°C for 5-10 days until transformant colonies appear.

-

Workflow for Gene Knockout in P. cellulosum

Caption: A flowchart illustrating the key steps in performing a gene knockout in P. cellulosum.

Extraction and Purification of this compound

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the mycelium and the supernatant separately with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.[6]

-

-

Initial Purification:

-

Dissolve the crude extract in a minimal amount of methanol (B129727).

-

Apply the dissolved extract to a Sephadex LH-20 column.

-

Elute with methanol to separate the compounds based on size.[6]

-

-

Final Purification by HPLC:

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

-

A C18 reversed-phase column is typically used.

-

A gradient elution of acetonitrile (B52724) in water is effective for separating the different this compound analogues. For example, a gradient of 40% to 95% acetonitrile in water over 20 minutes has been used to purify this compound J.[6]

-

High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: Dissolve the crude or purified extract in a suitable solvent, such as methanol, and filter through a 0.22 µm syringe filter.

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable for the analysis of ambruticins.

-

Column: A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: Monitor the elution profile at a wavelength where ambruticins exhibit absorbance, typically in the range of 230-280 nm.

-

Quantification: Use a standard curve prepared with purified this compound of known concentration to quantify the amount in the samples.

Conclusion

Polyangium cellulosum var. fulvum remains a fascinating myxobacterium with significant potential for the discovery and production of novel bioactive compounds. The potent antifungal agent this compound, with its unique mechanism of action, holds promise for addressing the challenge of fungal resistance. While the slow growth and genetic intractability of this organism have historically posed challenges, recent advancements in genetic engineering techniques, such as the development of efficient electroporation protocols, have opened up new avenues for pathway engineering and yield improvement. Further research focusing on optimizing fermentation conditions and applying synthetic biology tools will be crucial to unlock the full potential of P. cellulosum as a platform for the sustainable production of this compound and other valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate this compound J - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the this compound and jerangolid gene clusters of Sorangium cellulosum reveals unusual mechanisms of polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]

- 5. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hplc.eu [hplc.eu]

The Core Mechanism of Ambruticin: A Technical Guide for Researchers

An In-depth Examination of the Antifungal Agent's Action on Fungal Cells

Introduction

Ambruticin, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent antifungal activity against a range of pathogenic fungi, including dimorphic pathogens like Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis.[1][2][3] Its unique mode of action, distinct from many current antifungal drugs, makes it an attractive candidate for further drug development. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with fungal cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action: Targeting the HOG Pathway

The primary mechanism of action of this compound involves the disruption of the fungal High Osmolarity Glycerol (B35011) (HOG) signaling pathway, a critical system for osmoregulation.[4][5][6][7] this compound specifically targets Hik1, a group III histidine kinase, which acts as a sensor in this pathway.[4][5][6]

Binding of this compound to Hik1 leads to an inappropriate and persistent activation of the HOG pathway, even in the absence of high external osmolarity.[4][5] This aberrant signaling cascade results in the over-accumulation of intracellular glycerol.[8][9][10] The high intracellular glycerol concentration creates a significant osmotic imbalance, causing an influx of water, cell swelling, leakage of cellular contents, and ultimately, cell death.[7][8][9]

Signaling Pathway Diagram

Caption: this compound's interaction with the HOG signaling pathway.

Quantitative Data: In Vitro Antifungal Activity

The efficacy of this compound has been evaluated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

| Fungal Species | This compound MIC (µg/mL) | Reference |

| Hansenula anomala | 0.05 | [10] |

| Coccidioides immitis | Favorable comparison with Amphotericin B and Miconazole | [2][11] |

| Histoplasma capsulatum | 0.049 - 0.39 | [12] |

| Blastomyces dermatitidis | 0.049 - 0.39 | [12] |

| Aspergillus fumigatus | Favorable comparison with Amphotericin B and Miconazole | [2][11] |

| Dermatophytic Fungi (majority of 24 strains) | ≤ 0.049 | [12] |

| Candida species | Unfavorable comparison with Amphotericin B and 5-Fluorocytosine | [2][11] |

| Torulopsis species | Unfavorable comparison with Amphotericin B and 5-Fluorocytosine | [2][11] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fungal Susceptibility Testing (Agar Dilution Method)

This protocol is based on the descriptions of in vitro antifungal susceptibility testing.[2][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

-

This compound

-

Amphotericin B, Miconazole, 5-Fluorocytosine (as controls)

-

Solvent for drug dissolution (e.g., DMSO)

-

Appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar)

-

Fungal isolates

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare a stock solution of this compound and control drugs in a suitable solvent.

-

Prepare serial twofold dilutions of the antifungal agents.

-

Incorporate the dilutions into molten agar medium and pour into sterile petri dishes. A drug-free control plate should also be prepared.

-

Prepare standardized inocula of the fungal isolates according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).

-

Once the agar has solidified, inoculate the plates with the fungal suspensions.

-

Incubate the plates at an appropriate temperature and duration for the specific fungal species being tested.

-

The MIC is defined as the lowest concentration of the drug that prevents visible growth of the fungus.

Western Blot Analysis of Hog1 Phosphorylation

This protocol is adapted from the methodology described for assessing the phosphorylation state of the Hog1 protein.[4][5]

Objective: To determine if this compound treatment leads to the phosphorylation of the Hog1 MAP kinase, a key downstream component of the HOG pathway.

Materials:

-

Fungal cell cultures (e.g., Saccharomyces cerevisiae expressing Hik1)

-

This compound

-

Lysis buffer

-

Proteinase inhibitors

-

Bradford assay reagents for protein quantification

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 (detects dually phosphorylated Hog1) and anti-Hog1 (total Hog1)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate (e.g., ECL Plus)

-

Imaging system

Procedure:

-

Grow fungal cell cultures to the mid-logarithmic phase.

-

Expose the cells to this compound at a predetermined concentration for a specific time course.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the soluble fraction using the Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-p38 or anti-Hog1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound exerts its potent antifungal effect by targeting the Hik1 histidine kinase and subsequently overstimulating the HOG signaling pathway. This leads to a cascade of events culminating in osmotic stress and cell death. The detailed understanding of this mechanism provides a solid foundation for the further development of this compound and its analogs as novel antifungal therapeutics. The experimental protocols outlined in this guide offer a framework for researchers to investigate the activity of this compound and other compounds that may target similar pathways in fungal pathogens.

References

- 1. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00720D [pubs.rsc.org]

- 2. In vitro studies with this compound, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Antifungal Polyketide this compound Targets the HOG Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antifungal polyketide this compound targets the HOG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (8E)-3,7-Anhydro-2,4,8,9-tetradeoxy-9-((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-gluco-non-8-enonic acid | C28H42O6 | CID 6918547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. On the mechanism of action of the myxobacterial fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. On the Mechanism of Action of the Myxobacterial Fungicide this compound [jstage.jst.go.jp]

- 11. In Vitro Studies with this compound, a New Antifungal Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo studies of this compound (W7783): new class of antifungal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of Ambruticin

An In-depth Technical Guide to Ambruticin: Chemical Structure and Properties

Introduction

This compound is a family of polyketide natural products first isolated from the myxobacterium Sorangium cellulosum.[1][2][3][4] These compounds have garnered significant interest within the scientific community due to their potent antifungal activity against a range of human pathogens, including Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis.[1][5][6] Structurally, ambruticins are characterized by a unique architecture featuring a tetrahydropyran (B127337) (THP) ring, a dihydropyran (DHP) ring, and a hydrocarbon linker that incorporates an unusual trisubstituted cyclopropyl (B3062369) group.[1][3][4][7] Their promising biological activity and low toxicity in murine models make them attractive candidates for the development of new antifungal therapeutics.[1][8][9]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound, with a focus on providing detailed technical information for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The this compound family includes several congeners, with this compound S being one of the most studied. The core structure consists of two oxygen heterocycles linked by a divinylcyclopropane chain.[7] The IUPAC name for this compound is (8E)-3,7-Anhydro-2,4,8,9-tetradeoxy-9-((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-gluco-non-8-enonic acid.[2]

Key structural features include the tetrahydropyran and dihydropyran rings, which are crucial for its biological activity.[1][3][4] Variations among different this compound congeners, such as this compound S, VS, and the biosynthetic intermediate this compound J, primarily occur at the C5 position of the pyran ring system.[1][7][8]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. These properties are essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂O₆ | [2] |

| Molecular Weight | 474.6 g/mol | [2] |

| IUPAC Name | 2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid | [2] |

| CAS Number | 58857-02-6 | [2] |

| XLogP3 (Computed) | 3.6 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

Biological Properties and Antifungal Activity

This compound exhibits potent antifungal activity, particularly against dimorphic fungal pathogens.[5] Its efficacy has been demonstrated in both in vitro and in vivo models.[8] The mechanism of action, detailed in the following section, is distinct from many existing antifungal agents, making it a valuable candidate for overcoming drug resistance.

Antifungal Spectrum and Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the in vitro activity of this compound against various fungal species.

| Fungal Species | MIC (µg/mL) | Reference |

| Hansenula anomala | 0.05 | [10],[11] |

| Coccidioides immitis | Favorable with Amphotericin B & Miconazole | [5] |

| Histoplasma capsulatum | Favorable with Amphotericin B & Miconazole | [5] |

| Blastomyces dermatitidis | Favorable with Amphotericin B & Miconazole | [5] |

| Aspergillus fumigatus | Favorable with Amphotericin B & Miconazole | [5] |

| Candida species | Unfavorable vs. Amphotericin B & 5-Fluorocytosine | [5] |

| Dermatophytic Fungi | Favorable with Miconazole; Less active than Tolnaftate | [5] |

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal effect by targeting the High-Osmolarity Glycerol (B35011) (HOG) signaling pathway, a critical component of the fungal osmoregulatory system.[1][2][6][8] This pathway allows fungi to adapt to changes in external osmolarity.

The proposed mechanism involves the following steps:

-

Targeting Histidine Kinase: this compound is believed to interact with a group III histidine kinase, such as Hik1 in Saccharomyces cerevisiae.[8][12] This interaction mimics an osmotic stress signal.

-

Activation of the HOG Pathway: This false signal leads to the overstimulation and constitutive activation of the HOG MAP kinase cascade.[8]

-

Glycerol Accumulation: The activated pathway results in the massive intracellular accumulation of glycerol.[10],[11]

-

Cell Lysis: In the absence of high external osmolarity, the high intracellular glycerol concentration causes a rapid influx of water, leading to increased turgor pressure, leakage of cellular contents, and ultimately, cell death.[8],[10]

This mechanism is shared with other fungicides like phenylpyrroles (e.g., pyrrolnitrin).[8],[10]

Caption: this compound's mechanism of action via the HOG signaling pathway.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Total Synthesis of this compound Analogues

The complex structure of this compound has made it a challenging target for total synthesis. A common strategy is a convergent approach, assembling the molecule from several key fragments.[3][6][13][14]

Workflow: Convergent Synthesis of this compound J [6][7]

-

Fragment Preparation: Synthesize three key fragments independently:

-

Fragment Coupling (Suzuki-Miyaura): The vinyl iodide (Fragment A) and the vinylcyclopropane (B126155) boronic ester (Fragment C) are coupled via a Suzuki-Miyaura cross-coupling reaction.[6][7]

-

Fragment Coupling (Julia-Kocienski Olefination): The product from the previous step is then coupled with the sulfone (Fragment B) using a Julia-Kocienski olefination to assemble the complete carbon skeleton.[6][7]

-

Final Steps (Deprotection & Oxidation): Global deprotection of protecting groups, followed by selective oxidation of the primary alcohol, yields the final this compound analogue.[6]

Caption: Convergent synthesis workflow for this compound J.

In Vitro Antifungal Susceptibility Testing

Determining the MIC of this compound against various fungal pathogens is crucial for evaluating its efficacy.

Protocol: Agar (B569324) Dilution Technique (Modified from ICS) [5]

-

Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar supplemented for fungal growth).

-

Drug Dilution: Prepare a series of two-fold dilutions of this compound in a suitable solvent.

-

Plate Preparation: Incorporate each drug dilution into molten agar and pour into petri dishes to solidify. A drug-free control plate is also prepared.

-

Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., to 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the prepared agar plates with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungus being tested (e.g., 30-35°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Western Blot Analysis for Hog1 Phosphorylation

This protocol is used to confirm that this compound activates the HOG pathway by detecting the phosphorylation of the Hog1 protein.[8]

-

Cell Culture and Treatment:

-

Grow fungal cells (e.g., S. cerevisiae expressing Hik1) to mid-log phase in an appropriate liquid medium.

-

Expose the cells to a specific concentration of this compound for a defined period. Include a positive control (e.g., 0.5 M NaCl to induce osmotic stress) and a negative (untreated) control.

-

-

Protein Extraction: Harvest the cells by centrifugation and lyse them using a suitable method (e.g., bead beating in lysis buffer) to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of Hog1 (e.g., anti-p38 antibody which recognizes the dually phosphorylated T180/Y182 of Hog1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Loading Control: Re-probe the same membrane with an antibody against total Hog1 to ensure equal protein loading across all lanes.

Conclusion

This compound remains a highly promising lead compound in the search for novel antifungal agents. Its unique chemical structure and its specific mechanism of action targeting the fungal HOG pathway provide a strong foundation for further drug development. The detailed synthetic strategies and experimental protocols outlined in this guide offer valuable resources for researchers aiming to explore the full therapeutic potential of the this compound family of natural products. Continued investigation, including structure-activity relationship (SAR) studies and optimization of its pharmacokinetic properties, will be crucial in translating the potent antifungal activity of this compound into a clinical reality.

References

- 1. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (8E)-3,7-Anhydro-2,4,8,9-tetradeoxy-9-((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-gluco-non-8-enonic acid | C28H42O6 | CID 6918547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro studies with this compound, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00883H [pubs.rsc.org]

- 7. Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate this compound J - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. The ambruticins and jerangolids – chemistry, biology and chemoenzymatic synthesis of potent antifungal drug candidates - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. On the Mechanism of Action of the Myxobacterial Fungicide this compound [jstage.jst.go.jp]

- 11. On the mechanism of action of the myxobacterial fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] The Antifungal Polyketide this compound Targets the HOG Pathway | Semantic Scholar [semanticscholar.org]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Ambruticin: A Technical Guide to the Cyclopropyl-Polyene-Pyran Acid Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambruticin is a potent antifungal agent belonging to a unique class of polyketide natural products. Isolated from the myxobacterium Sorangium cellulosum, its structure is characterized by a distinctive trisubstituted divinylcyclopropane ring, a dihydropyran, and a tetrahydropyran (B127337) moiety linked to a carboxylic acid side chain. This novel architecture is the foundation for its powerful antifungal activity, which is primarily exerted through the disruption of the high-osmolarity glycerol (B35011) (HOG) signaling pathway, a critical component of fungal osmoregulation. This document provides an in-depth technical overview of this compound, consolidating data on its biological activity, detailing its mechanism of action and biosynthetic pathway, and outlining key experimental methodologies for its study and manipulation.

Chemical Structure and Properties

This compound and its congeners are polyketides of an unusual structure. The core scaffold consists of a trisubstituted divinylcyclopropane ring connected to two pyran rings.[1][2] The various this compound congeners, such as this compound S and the VS series, differ primarily in the substitution at the C5 position.[1] This unique cyclopropyl (B3062369) core has made the this compound family a compelling target for total synthesis.[1][2][3]

Key Structural Features:

-

Cyclopropyl Ring: A trisubstituted divinylcyclopropane core is a hallmark of the this compound family.

-

Polyene System: An extended conjugated double bond system contributes to its properties.

-

Pyran Rings: Contains both a tetrahydropyran (THP) and a dihydropyran (DHP) heterocycle.[4]

-

Carboxylic Acid: A terminal carboxylic acid group is crucial for its biological activity.

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its potent antifungal effect by targeting the high-osmolarity glycerol (HOG) signaling pathway, which is essential for fungal cells to adapt to osmotic stress.[5][6]

-

Target: The primary molecular target is Hik1, a group III histidine kinase that acts as an osmosensor.[5][6]

-

Action: this compound's interaction with Hik1 leads to the aberrant activation of the HOG pathway, even in the absence of osmotic stress.[5][6] This is similar to the mechanism of other agricultural fungicides like phenylpyrroles.

-

Downstream Effects: The constitutive activation of the HOG pathway results in the over-accumulation of intracellular glycerol.[7]

-

Cellular Outcome: In a normal osmotic environment, this high internal glycerol concentration causes a massive influx of water, leading to cell swelling, leakage of cellular contents, and ultimately, cell death.[7][8]

Below is a diagram illustrating the signaling cascade of the HOG pathway and the point of intervention by this compound.

Caption: this compound binds to the Hik1 osmosensor, leading to aberrant HOG pathway activation.

Biosynthesis

This compound is synthesized by a Type I polyketide synthase (PKS) in Sorangium cellulosum.[9] The biosynthetic gene cluster contains the necessary enzymes for the assembly of the polyketide chain and its subsequent modifications, including the formation of the characteristic cyclopropane (B1198618) and pyran rings.

Key Biosynthetic Steps & Intermediates:

-

Polyketide Chain Assembly: The PKS machinery iteratively adds extender units to build the linear polyketide backbone.

-

Cyclopropane Formation: The methylcyclopropane (B1196493) ring is formed on the PKS assembly line, a remarkable enzymatic feat likely involving a Favorskii-type rearrangement.

-

Release & First Intermediate: The PKS product is released, yielding the putative intermediate This compound J .[1][2]

-

First Pyran Ring Formation: The flavin-dependent monooxygenase, AmbJ , catalyzes the epoxidation of the C6-C7 alkene in this compound J. This is followed by a regioselective 6-endo epoxide ring opening, catalyzed by the epoxide hydrolase AmbK , to form the tetrahydropyran ring, yielding This compound F .[4][10]

-

Dihydropyran Formation: The dihydropyran ring is formed from a second tetrahydropyran precursor. The enzymes AmbP (a Rieske enzyme) and AmbO (a flavin-dependent monooxygenase) are implicated in the desaturation of this THP ring to form the final DHP moiety.[7][11]

-

Tailoring Reactions: A series of post-PKS modifications, including oxidations and reductions by enzymes like AmbQ and AmbN, convert this compound F into This compound S and other congeners.[11]

The proposed biosynthetic pathway is visualized below.

Caption: Key enzymatic steps in the conversion of the PKS product to this compound S.

Quantitative Data

In Vitro Antifungal Activity

This compound exhibits a broad spectrum of activity against pathogenic fungi. Minimum Inhibitory Concentration (MIC) values are summarized below.

| Fungal Species | This compound MIC Range (µg/mL) | Reference |

| Histoplasma capsulatum | 0.049 - 0.39 | [1] |

| Blastomyces dermatitidis | 0.049 - 0.39 | [1] |

| Coccidioides immitis | Favorable vs. Amphotericin B | [6][12] |

| Aspergillus fumigatus | Favorable vs. Amphotericin B | [6][12] |

| Aspergillus species (KOSN-2079) | 1.0 (increases to 4.0-8.0 with 10% serum) | [3] |

| Dermatophytic Fungi (majority of 24 strains) | ≤ 0.049 | [1] |

| Candida and Torulopsis species | Unfavorable vs. Amphotericin B | [12][13] |

In Vivo Efficacy in Murine Models

This compound and its analogs have demonstrated significant efficacy in animal models of systemic fungal infections when administered orally.

| Fungal Disease Model | Compound | Dosage | Outcome | Reference |

| Histoplasmosis | This compound | 150 mg/kg/day (oral) | Curative after 4 weeks of treatment | [5][11] |

| Histoplasmosis | This compound | 75-150 mg/kg/day (oral) | 50% Cure Dose (CD₅₀) | [5] |

| Coccidioidomycosis | KOSN-2079 | 20 or 50 mg/kg (oral) | Improved survival over control | [5] |

| Coccidioidomycosis | KOSN-2089 | 20 mg/kg (oral) | 8/9 mice survived | [5] |

| Coccidioidomycosis | KOSN-2089 | 50 mg/kg (oral) | 100% survival; near-sterilization of infection | [1][5] |

| Aspergillosis (Invasive) | KOSN-2079 | High dose (oral) | Significantly reduced pulmonary fungal burden and improved survival | [3] |

Pharmacokinetic Properties

| Compound | Administration | Key Parameters (Mouse Model) | Reference |

| This compound | 75 mg/kg (single oral dose) | Peak serum level: 45 µg/mL at 1h; Serum half-life: 3.1h | [1] |

| KOSN-2079 | Oral | Good oral bioavailability, ~5h half-life, modest plasma accumulation | [5] |

| KOSN-2089 | Oral | Good oral bioavailability, >24h calculated plasma half-life, high volume of distribution | [5] |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

A standardized method for determining the MIC of this compound is crucial for evaluating its activity. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for yeasts. A generalized protocol is described below.

-

Preparation of Antifungal Agent:

-

Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Perform two-fold serial dilutions in 96-well microtiter plates using RPMI 1640 medium to achieve the desired final concentration range. Plates can be prepared in bulk and stored at -70°C.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Prepare a cell suspension in sterile saline from the culture.

-

Adjust the suspension turbidity spectrophotometrically to match a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., 1-5 x 10⁶ CFU/mL for yeast).

-

Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

-

Include a drug-free well for growth control and an uninoculated well for sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or with a microplate reader.

-

Total Synthesis Workflow

The total synthesis of this compound is a complex undertaking that has been achieved through various convergent strategies. Key reactions frequently employed include Suzuki-Miyaura cross-couplings and Julia-Kocienski olefinations to connect major fragments.[2][3][4] While specific, detailed protocols are found within the supporting information of primary literature, a general workflow is presented below.

Caption: A convergent strategy uniting three key fragments to construct the this compound core.

Gene Knockout in S. cellulosum via Electroporation

Genetic manipulation of Sorangium cellulosum is challenging but has been achieved using electroporation to generate knockout mutants for biosynthetic studies.[7][11] A specific, optimized protocol for this organism is not widely published, but the general principles of bacterial electroporation would apply.

-

Construct Preparation:

-

A knockout plasmid is constructed, typically containing a resistance cassette (e.g., for apramycin) flanked by homologous regions (~1-2 kb) upstream and downstream of the target gene (e.g., ambJ). This allows for homologous recombination.

-

-

Preparation of Electrocompetent Cells:

-

Grow S. cellulosum in an appropriate liquid medium to mid-log phase.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet multiple times with a cold, non-conductive wash buffer (e.g., 10% glycerol) to remove salts from the growth medium. This is a critical step to prevent arcing during electroporation.

-

Resuspend the final cell pellet in a small volume of the same wash buffer to create a dense, electrocompetent cell suspension.

-

-

Electroporation:

-

Mix a small volume (e.g., 50-100 µL) of the competent cells with the knockout plasmid DNA in a pre-chilled electroporation cuvette (e.g., 0.1 or 0.2 cm gap).

-

Apply a high-voltage electric pulse using an electroporator. The optimal parameters (Voltage, Capacitance, and Resistance) must be empirically determined for S. cellulosum.

-

Immediately after the pulse, add recovery medium (a rich, non-selective broth) to the cuvette and transfer the cell suspension to a tube.

-

-

Recovery and Selection:

-

Incubate the cells in the recovery medium for several hours at the optimal growth temperature with shaking to allow for the expression of the resistance gene.

-

Plate the recovered cells onto a selective agar medium containing the appropriate antibiotic.

-

Incubate the plates until colonies appear.

-

-

Verification:

-

Confirm the successful gene knockout in the resulting colonies via PCR using primers that flank the targeted gene locus and/or through Southern blotting.

-

Conclusion and Future Directions

This compound remains a highly promising antifungal lead compound due to its unique structure and potent, targeted mechanism of action against the fungal HOG pathway. Its efficacy in animal models, particularly via oral administration, underscores its potential for development as a therapeutic for systemic mycoses. Future research will likely focus on:

-

Total Synthesis Optimization: Developing more efficient and scalable synthetic routes to this compound and its analogs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel derivatives to improve potency, broaden the antifungal spectrum, and enhance pharmacokinetic properties.

-

Biosynthetic Engineering: Manipulating the this compound gene cluster to produce novel congeners with improved therapeutic profiles.

-

Clinical Development: Advancing the most promising this compound analogs through preclinical and clinical trials to address the growing threat of invasive fungal infections and antifungal resistance.

References

- 1. [PDF] In Vitro and In Vivo Studies of this compound (W7783): New Class of Antifungal Antibiotics | Semantic Scholar [semanticscholar.org]

- 2. In Vitro Activity of Antifungal Drugs Against Trichophyton rubrum and Trichophyton mentagrophytes spp. by E-Test Method and Non-supplemented Mueller-Hinton Agar Plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate this compound J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Studies with this compound in Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Studies with this compound, a New Antifungal Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total synthesis of (+)-ambruticin S: probing the pharmacophoric subunit. | Semantic Scholar [semanticscholar.org]

- 9. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. In vivo studies with this compound in murine histoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro studies with this compound, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A universal method for generating knockout mice in multiple genetic backgrounds using zygote electroporation - PMC [pmc.ncbi.nlm.nih.gov]

different congeners of Ambruticin (Ambruticin S, VS-3, etc.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ambruticin and its key congeners, focusing on their chemical structures, antifungal activities, mechanism of action, and the experimental methodologies used for their evaluation. Ambruticins are a class of polyketide-derived natural products first isolated from the myxobacterium Sorangium cellulosum.[1][2] They have garnered significant interest as potential antifungal agents due to their novel structure and mechanism of action.[3][4]

Chemical Structures of Key this compound Congeners

The this compound family is characterized by a unique molecular architecture featuring a divinylcyclopropane ring, a tetrahydropyran (B127337) (THP) ring, and a dihydropyran (DHP) ring.[2][4][5][6][7] Congeners primarily differ in the functional group at the C5 position.[2][4] The "S" series possesses a hydroxyl group, while the more potent "VS" series features an amino group with varying degrees of methylation.[2][3] Other notable congeners include biosynthetic precursors like this compound J and its epimer, this compound F.[2][4][5]

| Congener | R Group at C5 | Chemical Structure |

| This compound S | -OH |  |

| This compound VS-5 | -NH₂ |  |

| This compound VS-4 | -NH(CH₃) |  |

| This compound VS-3 | -N(CH₃)₂ |  |

| This compound F | C5 epimer of this compound S |  |

| This compound J | Biosynthetic precursor with C3,C5-diol |  |

Mechanism of Action: Targeting the HOG Pathway

Ambruticins exert their antifungal effect through a distinct mechanism of action: the hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway.[1][3] This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to osmotic stress.[8][9]

The primary molecular target of this compound is believed to be the Group III histidine kinase, Hik1.[3] Binding of this compound to Hik1 appears to dysregulate its normal function, leading to an inappropriate downstream signal. This signal results in the overstimulation of the HOG pathway, even in the absence of osmotic stress.[3] The consequence is a massive accumulation of intracellular glycerol, which increases turgor pressure, causes cellular leakage, and ultimately leads to fungal cell death.[1]

Below is a diagram illustrating the proposed mechanism of this compound's interaction with the fungal HOG pathway.

References

- 1. (8E)-3,7-Anhydro-2,4,8,9-tetradeoxy-9-((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-gluco-non-8-enonic acid | C28H42O6 | CID 6918547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00720D [pubs.rsc.org]

- 3. The Antifungal Polyketide this compound Targets the HOG Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate this compound J - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Combining total synthesis and genetic engineering to probe dihydropyran formation in this compound biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Ambruticin in Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambruticin, a potent antifungal agent produced by the myxobacterium Sorangium cellulosum, has garnered significant interest due to its unique structural features and promising biological activity. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and key chemical intermediates. We present a comprehensive overview of the current understanding of this compound biosynthesis, supported by data from gene knockout studies and metabolic analysis. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology, providing detailed experimental methodologies and a foundation for future investigations and engineering efforts.

Introduction

Myxobacteria are renowned producers of a diverse array of bioactive secondary metabolites, many of which possess complex chemical structures and potent pharmacological activities.[1] Among these, the ambruticins, first isolated from Sorangium cellulosum, stand out for their strong antifungal properties.[2] The intricate molecular architecture of this compound, which includes a unique cyclopropyl (B3062369) ring, a dihydropyran ring, and a tetrahydropyran (B127337) ring, is assembled through a fascinating biosynthetic pathway involving a modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes.[3][4] Understanding the intricacies of this pathway is crucial for efforts aimed at the rational design of novel this compound analogs with improved therapeutic properties and for the heterologous production of these valuable compounds.

The this compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (amb) within the genome of Sorangium cellulosum.[3] This cluster encodes a large, multi-modular Type I PKS system responsible for the assembly of the polyketide backbone, as well as a suite of tailoring enzymes that modify this backbone to generate the final this compound derivatives.[3][4]

The proposed biosynthetic pathway commences with the PKS-mediated assembly of the initial polyketide chain. Following its release from the PKS, the linear precursor undergoes a series of enzymatic modifications, including epoxidation, cyclization, oxidation, and reduction, to form the characteristic heterocyclic rings and other structural motifs of the this compound scaffold.[2][4]

Key Genes and Their Proposed Functions in this compound Biosynthesis:

| Gene | Proposed Function |

| ambA-I | Polyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone. |

| ambJ | Flavin-dependent monooxygenase that catalyzes the epoxidation of a double bond in the polyketide chain.[2] |

| ambK | Epoxide hydrolase involved in the subsequent formation of the tetrahydropyran (THP) ring.[5] |

| ambP | Rieske enzyme implicated in the formation of the 20,21-alkene.[4] |

| ambO | Flavin-dependent monooxygenase also implicated in 20,21-alkene formation.[4] |

| ambN | Implicated in the oxidation of this compound F.[4] |

| ambQ | Implicated in the oxidation of this compound F.[4] |

| ambR | Proposed to be involved in the reductive amination to form this compound VS-5.[4] |

| ambS | Proposed to be involved in the N-methylation to yield this compound VS-4.[4] |

Quantitative Analysis of this compound Production

Gene knockout studies have been instrumental in elucidating the roles of individual genes in the this compound biosynthetic pathway. By inactivating specific genes and analyzing the resulting metabolic profiles, researchers have been able to isolate and characterize key biosynthetic intermediates. The following table summarizes the reported yields of specific this compound-related metabolites from various mutant strains of Sorangium cellulosum.

| Strain | Genotype | Major Product(s) Detected | Reported Yield (mg/L) |

| S. cellulosum So ce10 (Wild-Type) | Wild-Type | This compound S and VS series | Not Quantified |

| ΔambJ Mutant | ambJ knockout | This compound J | 1.6[5] |

| ΔambK Mutant | ambK knockout | This compound K | 1.4[5] |

| ΔambG Mutant | ambG knockout | This compound G | 1.0[5] |

| ΔambP-S Mutant | ambP-S knockout | 20,21-dihydrothis compound F | Not Quantified |

| ΔambN-S Mutant | ambN-S knockout | This compound F | Not Quantified |

Note: The yields for the wild-type and some mutant strains have not been explicitly quantified in the reviewed literature, with analyses often presented as qualitative HPLC traces.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Genetic Manipulation of Sorangium cellulosum

Genetic manipulation of Sorangium cellulosum is notoriously challenging. However, electroporation-based methods for introducing foreign DNA to achieve homologous recombination have been successfully developed.[5]

Protocol for Gene Knockout in Sorangium cellulosum via Electroporation and Homologous Recombination:

-

Preparation of Electrocompetent Cells:

-

Grow S. cellulosum in a suitable liquid medium (e.g., M-medium) to the desired cell density.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet sequentially with ice-cold sterile water and then with a 10% glycerol (B35011) solution to remove salts and extracellular polysaccharides.

-

Resuspend the final cell pellet in a small volume of 10% glycerol to create a dense suspension of electrocompetent cells.

-

-

Construction of the Gene Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (typically ~1.5 kb each) of the target gene from the genomic DNA of S. cellulosum using PCR.

-

Clone these flanking regions into a suicide vector (e.g., a derivative of pBJ113) on either side of an antibiotic resistance cassette (e.g., hygromycin or kanamycin (B1662678) resistance).

-

The resulting plasmid will serve as the delivery vehicle for the knockout construct.

-

-

Electroporation:

-

Mix an aliquot of the electrocompetent cells with the gene knockout plasmid DNA.

-

Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (e.g., 2 mm gap).

-

Apply a single electrical pulse using an electroporator with optimized settings (e.g., specific voltage, capacitance, and resistance).

-

Immediately after the pulse, add recovery medium (e.g., M-medium) to the cuvette and transfer the cell suspension to a fresh tube.

-

-

Selection and Screening of Mutants:

-

Incubate the cells for a recovery period to allow for the expression of the antibiotic resistance gene.

-

Plate the cell suspension on a suitable agar (B569324) medium containing the appropriate antibiotic for selection.

-

Incubate the plates until colonies appear.

-

Screen the resulting antibiotic-resistant colonies by PCR using primers that flank the target gene to identify double-crossover homologous recombination events, which will result in a size difference in the PCR product compared to the wild-type.

-

Isotopic Labeling Studies

Isotopic labeling experiments are powerful tools for tracing the incorporation of precursor molecules into a biosynthetic pathway. While a specific detailed protocol for this compound has not been published, the following general protocol for polyketide biosynthesis in myxobacteria can be adapted.

Representative Protocol for Isotopic Labeling:

-

Precursor Selection and Preparation:

-

Choose isotopically labeled precursors relevant to polyketide biosynthesis, such as [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, or [¹³C-methyl]-methionine.

-

Prepare sterile stock solutions of the labeled precursors.

-

-

Feeding Experiment:

-

Grow a culture of S. cellulosum in a defined minimal medium to a specific growth phase (e.g., early to mid-exponential phase).

-

Add the sterile, isotopically labeled precursor to the culture at a predetermined final concentration.

-

Continue to incubate the culture for a period sufficient to allow for the biosynthesis and accumulation of the target metabolite.

-

-

Extraction and Analysis:

-

Harvest the culture and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the this compound derivatives of interest using chromatographic techniques such as HPLC.

-

Analyze the purified compounds by mass spectrometry (MS) to determine the incorporation of the isotopic label and by nuclear magnetic resonance (NMR) spectroscopy to determine the specific positions of the labels within the molecule.

-

In Vitro Enzyme Assays

Characterizing the function of individual biosynthetic enzymes often requires in vitro assays using purified enzymes and substrates.

General Protocol for an In Vitro Assay of a Flavin-Dependent Monooxygenase (e.g., AmbJ):

-

Enzyme Expression and Purification:

-

Clone the gene encoding the monooxygenase (e.g., ambJ) into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

Express the protein in a suitable host, such as E. coli.

-

Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography).

-

-

Enzyme Assay:

-